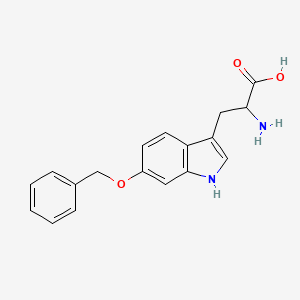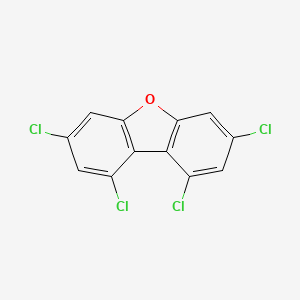
dl-6-Benzyloxytryptophan
Vue d'ensemble
Description
dl-6-Benzyloxytryptophan: is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a benzyloxy group attached to the sixth position of the indole ring of tryptophan. It is primarily used in chemical synthesis and research due to its unique structural properties and reactivity.
Mécanisme D'action
Target of Action
dl-6-Benzyloxytryptophan is a derivative of tryptophan, an essential amino acid
Mode of Action
It’s known that tryptophan and its derivatives can undergo decarboxylation, a process catalyzed by various enzymes
Biochemical Pathways
Tryptophan is involved in several biochemical pathways, including the synthesis of serotonin and melatonin . As a derivative of tryptophan, this compound might influence these pathways.
Pharmacokinetics
Tryptophan is known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dl-6-Benzyloxytryptophan typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of the benzyloxy group at the sixth position of the indole ring. This can be achieved through various organic reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. The final product is obtained by deprotecting the amino and carboxyl groups under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: dl-6-Benzyloxytryptophan undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding tryptophan or its derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) are employed under basic conditions
Major Products:
Oxidation: Benzyloxytryptophan aldehyde or benzyloxytryptophan carboxylic acid.
Reduction: Tryptophan or its derivatives.
Substitution: Various substituted tryptophan derivatives
Applications De Recherche Scientifique
Chemistry: dl-6-Benzyloxytryptophan is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a substrate for tryptophan hydroxylase and other enzymes involved in the biosynthesis of serotonin and melatonin .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for neurotransmitters. It is also studied for its potential use in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable intermediate in the synthesis of various pharmaceuticals .
Comparaison Avec Des Composés Similaires
- dl-5-Benzyloxytryptophan
- dl-4-Benzyloxytryptophan
- dl-6-Hydroxytryptophan
- dl-5-Hydroxytryptophan
Comparison: dl-6-Benzyloxytryptophan is unique due to the position of the benzyloxy group on the indole ring. This structural difference affects its reactivity and interactions with enzymes and receptors. Compared to dl-5-Benzyloxytryptophan and dl-4-Benzyloxytryptophan, this compound exhibits distinct chemical and biological properties, making it valuable in specific research and industrial applications .
Propriétés
IUPAC Name |
2-amino-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-9-14(6-7-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIAXGODDHHBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346963 | |
| Record name | dl-6-Benzyloxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67607-63-0 | |
| Record name | NSC92543 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-6-Benzyloxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065905.png)

![dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate](/img/structure/B3065923.png)







![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)



